4-Ethynylpyrimidin-2-amine
Overview
Description
4-Ethynylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
4-Ethynylpyrimidin-2-amine is a derivative of pyrimidine, a class of compounds known to have various biological activities .
Mode of Action
For instance, a derivative of 4,6-diarylpyrimidin-2-amine was found to inhibit AURKA activity and reduce its phosphorylation .
Biochemical Pathways
The inhibition of aurka by similar compounds can affect various cellular processes, including cell cycle progression .
Result of Action
Similar compounds have been shown to have anticancer properties, reducing clonogenicity, arresting the cell cycle at the g2/m phase, and inducing caspase-mediated apoptotic cell death .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, such as 4-Ethynylpyrimidin-2-amine, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrimidine derivative and the biomolecules it interacts with.
Cellular Effects
It is known that pyrimidine derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylpyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with an ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the coupling of 2-iodopyrimidine with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and typically requires a base like triethylamine. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of pyrimidine-2-carbaldehyde or pyrimidine-2-carboxylic acid.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of N-substituted pyrimidine derivatives.
Scientific Research Applications
4-Ethynylpyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
2-Aminopyrimidine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Aminopyrimidine: Similar structure but with the amino group at a different position, leading to different reactivity and applications.
2,4-Diaminopyrimidine: Contains two amino groups, increasing its potential for forming hydrogen bonds and interacting with biological targets.
Uniqueness: 4-Ethynylpyrimidin-2-amine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for the synthesis of novel heterocyclic compounds and for exploring new therapeutic applications.
Properties
IUPAC Name |
4-ethynylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-3-4-8-6(7)9-5/h1,3-4H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYUIYKJIYIVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668264 | |
Record name | 4-Ethynylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40668264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-18-5 | |
Record name | 4-Ethynyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethynylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40668264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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